Temocillin disodium salt
Übersicht
Beschreibung
Temocillin Disodium is the salt of Temocillin, which is a β-lactam stable against most β-lactamases and is used as an alternative to carbapenems . It is primarily used for Gram-negative bacteria .
Synthesis Analysis
The synthesis of Temocillin disodium salt involves using ticarcillin sodium as an initial raw material .Molecular Structure Analysis
The molecular formula of Temocillin disodium salt is C16H16N2O7S2.2Na and its molecular weight is 458.41 g.mol-1 . It is a 6-methoxy penicillin and also a carboxypenicillin .Chemical Reactions Analysis
Temocillin is resilient to all classical and extended-spectrum TEM, SHV, and CTX-M enzymes and to AmpC β-lactamase . The α-methoxy moiety in its structure blocks the entry of water molecules into the β-lactamase active site cavity, preventing activation of serine and the chemical events leading to hydrolysis .Physical And Chemical Properties Analysis
Temocillin disodium salt has a water solubility of 0.199 mg/mL . Its logP values are 1.76 (ALOGPS) and 1.2 (Chemaxon), and its logS value is -3.4 (ALOGPS) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Stewardship
Temocillin disodium salt is recognized for its role in antimicrobial stewardship as a potential carbapenem-sparing antibiotic . It’s particularly useful in treating infections caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacterales and carbapenem-resistant Enterobacterales (CRE), which are significant threats globally . This application is crucial in the context of rising multidrug-resistant bacteria.
Urinary Tract Infections (UTIs)
Temocillin has shown effectiveness in treating UTIs, especially those caused by ESBL-producing and KPC-producing Enterobacterales . Its favorable profile on microbiota and low risk of Clostridioides difficile infections make it a suitable option for outpatient treatment .
Bloodstream Infections
Clinical outcomes of temocillin use for invasive Enterobacterales infections indicate that it’s an effective alternative for treating bloodstream infections. It has a high treatment success rate, particularly when targeted against known susceptible pathogens .
Respiratory Infections
While temocillin is less commonly used for respiratory infections compared to UTIs, it still offers a valuable treatment option. However, increased dosing or alternate strategies may be indicated when the infection is not of a urinary source .
Intra-Abdominal Infections
Temocillin’s efficacy extends to intra-abdominal infections, where it can be used as an alternative to more broad-spectrum agents, thereby helping to preserve the effectiveness of these critical drugs .
Central Nervous System Infections
The application of temocillin in central nervous system infections is an area of interest, although specific data on its effectiveness in this field may require further research .
Skin and Soft Tissue Infections
Temocillin can be considered for treating skin and soft tissue infections caused by susceptible Gram-negative bacteria, offering a narrower spectrum of activity which is beneficial for antimicrobial stewardship .
Surgical Site and Osteoarticular Infections
The antibiotic’s properties make it a candidate for preventing and treating infections at surgical sites and in osteoarticular infections, particularly in the context of orthopedic device-related infections .
Safety And Hazards
Zukünftige Richtungen
Temocillin has been investigated in Infection, Liver Dysfunction, and Urinary Tract Infection . Its primary use is against Enterobacteriaceae, and in particular against strains producing extended-spectrum β-lactamase or AmpC β-lactamase . Reviving older compounds that have fallen into disuse may help to alleviate the burden of resistance in Gram-negative pathogens .
Eigenschaften
IUPAC Name |
disodium;(2S,5R,6S)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S2.2Na/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7;;/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2/t8?,9-,14+,16-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGCZDWBFFUEES-CWBCWDDISA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977112 | |
Record name | Antibiotic BRL 17421 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Temocillin disodium salt | |
CAS RN |
61545-06-0 | |
Record name | Temocillin disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061545060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antibiotic BRL 17421 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium [2S-(2α,5α,6α)]-6-(carboxylato-3-thienylacetamido)-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMOCILLIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96IIP39ODH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.